molecular formula C6H11N3O B1384691 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol CAS No. 52497-33-3

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B1384691
CAS No.: 52497-33-3
M. Wt: 141.17 g/mol
InChI Key: AUQNRKJSLNRCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is a chemical compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . It is a heterocyclic compound featuring a triazole ring substituted with two methyl groups and an ethanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is utilized in several scientific research fields:

Safety and Hazards

“2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol” is classified as an irritant . It is also classified as a combustible liquid . The flash point is not applicable .

Future Directions

The future directions for “2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol” and similar compounds could involve further exploration of their potential as anticancer agents . More research is needed to fully understand their mechanisms of action and to optimize their synthesis for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol typically involves the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethylene oxide or ethylene chlorohydrin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetaldehyde or 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4H-1,2,4-triazole
  • 1H-1,2,3-triazole-1-ethanol
  • 3-Methyl-1H-1,2,4-triazole
  • 1,2,4-Triazole

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol is unique due to the presence of both the triazole ring and the ethanol group, which confer distinct chemical reactivity and biological activity. The methyl groups on the triazole ring enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-7-6(2)9(8-5)3-4-10/h10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNRKJSLNRCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650981
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-33-3
Record name 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Reactant of Route 2
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.